
Maltose tetrapalmitate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Maltose tetrapalmitate, also known as this compound, is a useful research compound. Its molecular formula is C76H142O15 and its molecular weight is 1295.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing and characterizing maltose tetrapalmitate (MTP) to ensure reproducibility?
To synthesize MTP, employ esterification protocols using maltose and palmitic acid derivatives under controlled anhydrous conditions. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry for molecular weight validation. For reproducibility, document reaction parameters (temperature, solvent ratios, catalyst concentration) and adhere to guidelines for reporting experimental details, such as those outlined in the Beilstein Journal of Organic Chemistry . Batch-to-batch consistency can be improved by standardizing purification steps and quantifying impurities via HPLC-MS .
Q. How can researchers assess the in vitro therapeutic potential of MTP using tumor rejection models?
Use syngeneic murine tumor models to evaluate MTP's immunomodulatory effects. For example, compare survival times and tumor rejection rates between PBS-treated controls and MTP-treated cohorts. In one study, MTP increased average survival to 46.4 ± 24.2 days with 10% tumor rejection, contrasting with PBS (37.8 ± 15.3 days, 0% rejection) . Ensure experimental rigor by standardizing dosing schedules, monitoring immune cell infiltration (e.g., via flow cytometry), and validating tumor regression histologically. Include positive controls (e.g., Lipid A) to contextualize efficacy .
Advanced Research Questions
Q. How can response surface methodology (RSM) and central composite design (CCD) optimize MTP's biological activity or synthesis yield?
Apply RSM-CCD to model interactions between critical variables (e.g., reactant concentrations, temperature, pH). For synthesis, design a CCD matrix with five levels (-α, -1, 0, +1, +α) for variables like molar ratios or reaction time. Use ANOVA to identify significant factors (p < 0.05) and generate a quadratic polynomial equation to predict optimal conditions . For biological activity optimization, test variables such as adjuvant concentration and immunization intervals. Validate predictions with confirmatory experiments and report coefficients of determination (R² > 0.9) to ensure model reliability .
Q. How should researchers resolve contradictions in MTP's efficacy across preclinical studies?
Conduct meta-analyses of tumor rejection data, comparing MTP with structurally analogous glycolipids (e.g., maltose hexastearate or hexaoleate). For instance, MTP showed 10% tumor rejection vs. 20% for maltose hexastearate, suggesting lipid chain length impacts activity . Address discrepancies by standardizing experimental models (e.g., tumor cell line, dosing regimen) and performing dose-response studies. Use systematic review frameworks to integrate secondary keywords (e.g., "adjuvant efficacy," "immune response") and guide data extraction .
Q. What advanced analytical techniques enable precise detection of MTP and its metabolites in biological systems?
Deploy enzyme-based conductometric biosensors for real-time maltose detection (linear range: 0.002–1 mM) . Couple this with LC-MS/MS to quantify MTP metabolites (e.g., hydrolyzed palmitate chains). For transport kinetics, use isolated plasma membrane vesicles to measure uptake rates (Kmapp = 4.6 ± 0.3 mM, Vmax = 526 ± 2 nmol/min/mg protein) and assess pH/electrochemical gradient dependencies . Validate findings with isotopic labeling (e.g., ¹⁴C-maltose) to track efflux and exchange dynamics .
Q. How can researchers design studies to address MTP's stability and batch variability in long-term experiments?
Implement accelerated stability testing under varying temperatures and humidity levels. Quantify degradation products via HPLC and correlate with bioactivity loss. For batch variability, request peptide content analysis (for salt/TFA removal) and solubility profiling if MTP is used in cell-based assays . Use multivariate analysis to identify critical quality attributes (CQAs) affecting stability, such as residual solvent levels or oxidation susceptibility.
Q. Methodological Considerations
- Data Interpretation : Avoid inductive fallacies when extrapolating tumor rejection rates to broader therapeutic claims. Use survival curves and log-rank tests for statistical rigor .
- Reporting Standards : Follow journal guidelines for separating experimental details (main text vs. supplementary) and citing prior synthesis methods .
- Ethical Replication : Share protocols and raw data via repositories to enable independent verification, as exemplified in recent open-access frameworks .
Propiedades
Número CAS |
74764-16-2 |
---|---|
Fórmula molecular |
C76H142O15 |
Peso molecular |
1295.9 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R)-2,4,5-tri(hexadecanoyloxy)-6-oxo-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl] hexadecanoate |
InChI |
InChI=1S/C76H142O15/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-67(79)86-63-66(88-69(81)59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)75(91-76-73(85)72(84)71(83)64(61-77)89-76)74(90-70(82)60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)65(62-78)87-68(80)58-54-50-46-42-38-34-30-26-22-18-14-10-6-2/h62,64-66,71-77,83-85H,5-61,63H2,1-4H3/t64-,65+,66-,71-,72+,73-,74-,75-,76-/m1/s1 |
Clave InChI |
KHCREHUFIDSMBT-KUXCTRACSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(C(C(C(C=O)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC1C(C(C(C(O1)CO)O)O)O)OC(=O)CCCCCCCCCCCCCCC |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OC(=O)CCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(C(C(C(C=O)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC1C(C(C(C(O1)CO)O)O)O)OC(=O)CCCCCCCCCCCCCCC |
Key on ui other cas no. |
74764-16-2 |
Sinónimos |
maltose tetrapalmitate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.